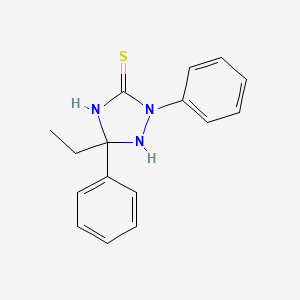![molecular formula C18H11Cl2N9O4 B11537159 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537159.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
1-(4-amino-1,2,5-oxadiazol-3-yl): This part contains an ring with an amino group at position 4.
N’-[(E)-(2,3-dichlorophenyl)methylidene]: Here, we have a group connected to the oxadiazole via a linkage.
5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide: This segment includes a ring with a group at position 5 and a moiety at position 4.
Now that we’ve dissected its name, let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions would depend on the specific synthetic route chosen.
Industrial Production:: While there isn’t a large-scale industrial production method for this compound, researchers often synthesize it in the lab for targeted studies.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The nitrophenyl group makes it susceptible to reduction reactions.
Substitution: The dichlorophenyl group can undergo substitution reactions.
Cyclization: The triazole ring can participate in cyclization reactions.
Reduction: Common reducing agents like or .
Substitution: Various nucleophiles (e.g., , , or ).
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products formed depend on the reaction conditions and the substituents involved. For example, reduction of the nitro group could yield an amino derivative.
Scientific Research Applications
Chemistry::
Bioconjugation: The triazole ring is often used for linking biomolecules.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.
Anticancer Potential: Investigations into its effects on cancer cells.
Industry:: While not directly used in industry, its derivatives may find applications in drug development or materials science.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways relevant to its biological activity.
Comparison with Similar Compounds
This compound’s unique combination of functional groups sets it apart. similar compounds include other triazoles, oxadiazoles, and hydrazides.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C18H11Cl2N9O4 |
|---|---|
Molecular Weight |
488.2 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(3-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H11Cl2N9O4/c19-12-6-2-4-10(13(12)20)8-22-24-18(30)14-15(9-3-1-5-11(7-9)29(31)32)28(27-23-14)17-16(21)25-33-26-17/h1-8H,(H2,21,25)(H,24,30)/b22-8+ |
InChI Key |
FPTDAXHNYNVIKX-GZIVZEMBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-methyl-N-(2-{[(2E)-2-(2-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11537094.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11537100.png)
![2-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11537104.png)


![4-[(E)-[(3,4-Dichlorophenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11537130.png)
![N-({N'-[(E)-(4-Methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11537133.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537149.png)

![N-[(N'-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B11537158.png)
![2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11537166.png)
![4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11537176.png)
![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11537178.png)
